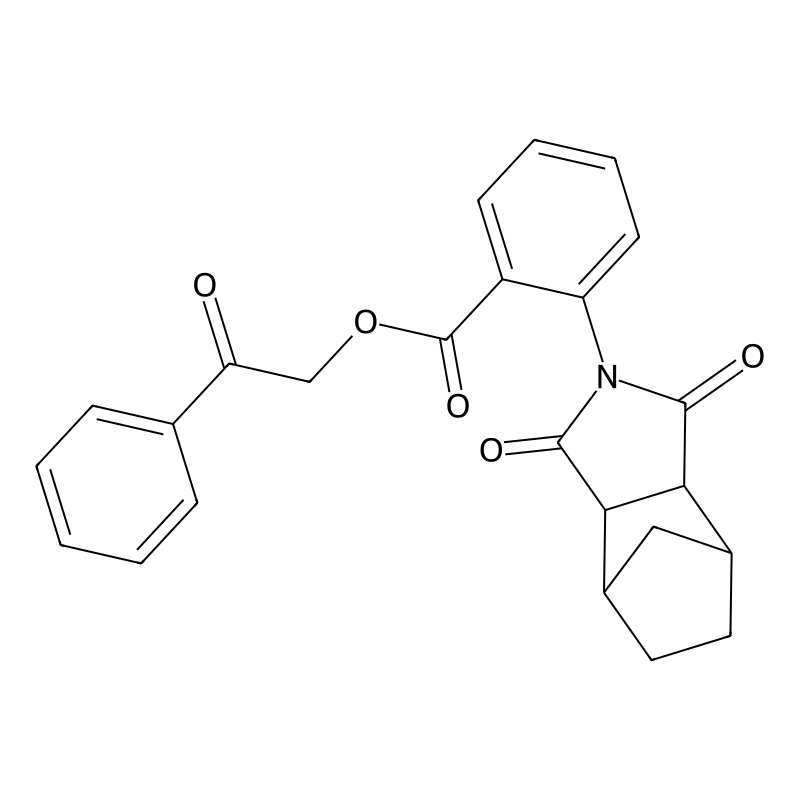

2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with the molecular formula and a molecular weight of approximately 405.45 g/mol. This compound features a unique structure that includes a phenyl group, a benzoate moiety, and a dioxooctahydroisoindole derivative. It is characterized by its potential applications in medicinal chemistry and organic synthesis due to its intriguing structural properties and biological activities.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation: The compound can participate in condensation reactions with amines or other nucleophiles, potentially leading to the formation of more complex structures.

Preliminary studies suggest that 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate exhibits notable biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Activity: It may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Dioxooctahydroisoindole: This is often achieved through cyclization reactions involving appropriate precursors and catalysts.

- Esterification: The dioxooctahydroisoindole is then reacted with 2-oxo-2-phenylethyl alcohol in the presence of acid catalysts to form the desired ester.

- Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the required purity.

Interaction studies involving this compound may focus on its binding affinity with various biological targets. Research could include:

- Protein Binding Studies: Assessing how well the compound interacts with specific proteins associated with disease pathways.

- Cellular Uptake Studies: Investigating how effectively the compound is absorbed by different cell types.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate. These include:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1. Phenacyl benzoate | Contains a phenacyl group and benzoate | Simpler structure; lacks dioxo functionality |

| 2. Dibromo derivative | Substituted at specific positions | Increased halogen content; altered reactivity |

| 3. Dihydroisoindole derivatives | Related cyclic structure | Varies in ring saturation; different biological activity |

The uniqueness of 2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate lies in its combination of multiple functional groups and structural complexity, which may contribute to its distinct biological properties compared to simpler analogs.